molecular formula C8H7BrF3N B13118777 2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine

2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B13118777
M. Wt: 254.05 g/mol
InChI Key: QMWQPGDMADIFQH-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromoethyl group at the second position and a trifluoromethyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-ethyl-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-(2-substituted)-3-(trifluoromethyl)pyridine derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-ethyl-3-(trifluoromethyl)pyridine.

Scientific Research Applications

2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromoethyl and trifluoromethyl groups on the pyridine ring. This arrangement results in distinct chemical properties and reactivity compared to other similar compounds. The presence of both a bromoethyl and a trifluoromethyl group enhances its versatility in synthetic applications and its potential as a precursor in the synthesis of various derivatives.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-(2-bromoethyl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7BrF3N/c9-4-3-7-6(8(10,11)12)2-1-5-13-7/h1-2,5H,3-4H2

InChI Key

QMWQPGDMADIFQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCBr)C(F)(F)F

Origin of Product

United States

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